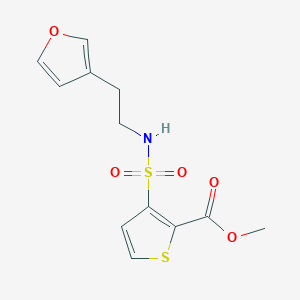
5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is an intricate chemical compound with significant potential in various scientific domains. This compound encompasses several structural features, such as a phenyl group, pyrrolidinyl ethyl thio linkage, thiadiazole ring, and isoxazole carboxamide moiety, contributing to its versatility and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide can be achieved through multi-step processes involving various intermediates:
Initial Synthesis: The process begins with the preparation of isoxazole-3-carboxylic acid, which is achieved by reacting appropriate precursors under controlled conditions.
Thiadiazole Formation: An intermediate 1,3,4-thiadiazole derivative is synthesized using thiourea and other reagents.
Coupling Reaction: The thiadiazole intermediate is then coupled with 2-(pyrrolidin-1-yl)ethanethiol in the presence of coupling agents.
Final Assembly: Finally, the phenyl group is introduced to complete the structure under suitable conditions.
Industrial Production Methods
Industrial production methods utilize optimized routes to maximize yield and efficiency while minimizing environmental impact. Techniques such as solvent-free synthesis and the use of catalytic systems enhance sustainability and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: It undergoes oxidation forming corresponding oxides and reduction leading to simpler derivatives.
Substitution Reactions: The compound is prone to nucleophilic and electrophilic substitution reactions due to its various reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of thiadiazole.
Reduction: Reduced forms of isoxazole and thiadiazole.
Substitution: Substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used in developing new synthetic methodologies due to its diverse reactive sites.
Biology: Serves as a bioactive molecule in drug design, exhibiting potential antimicrobial and anticancer activities.
Medicine: Investigated for pharmacological effects such as enzyme inhibition and receptor binding.
Industry: Utilized in materials science for developing polymers with specific properties.
Mecanismo De Acción
5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide exerts its effects through various mechanisms depending on its application:
Biological Activity: It interacts with specific enzymes and receptors, modulating their activity.
Pathways: Engages in signaling pathways, affecting cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
5-phenyl-N-(5-((2-(morpholin-4-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
5-phenyl-N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Uniqueness
Structural Variations: The presence of different substituents like pyrrolidine vs. morpholine or piperidine influences the compound’s reactivity and biological activity.
Mechanistic Differences: Unique interactions with biological targets due to structural differences highlight its specific applications and advantages over similar compounds.
Conclusion
5-phenyl-N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a versatile compound with significant potential across various scientific fields. Its detailed study and comparison with similar compounds reveal its unique properties and wide-ranging applications.
Propiedades
IUPAC Name |
5-phenyl-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c24-16(14-12-15(25-22-14)13-6-2-1-3-7-13)19-17-20-21-18(27-17)26-11-10-23-8-4-5-9-23/h1-3,6-7,12H,4-5,8-11H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRDCQDDQICGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2533648.png)

![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2533651.png)


![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2533654.png)


![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B2533666.png)
![3-cyclopropyl-6-[4-(furan-3-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2533667.png)

![3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2533669.png)
